molecular formula C13H11ClFNO B8296664 2-Fluoro-4-(4-chlorophenylmethoxy)aniline

2-Fluoro-4-(4-chlorophenylmethoxy)aniline

Cat. No.: B8296664
M. Wt: 251.68 g/mol
InChI Key: CTJDAOXEKAFQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(4-chlorophenylmethoxy)aniline is a useful research compound. Its molecular formula is C13H11ClFNO and its molecular weight is 251.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11ClFNO

Molecular Weight

251.68 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-2-fluoroaniline

InChI

InChI=1S/C13H11ClFNO/c14-10-3-1-9(2-4-10)8-17-11-5-6-13(16)12(15)7-11/h1-7H,8,16H2

InChI Key

CTJDAOXEKAFQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)N)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 9.0 grams (0.032 mole) of 2-fluoro-4-(4-chlorophenylmethoxy)nitrobenzene and 10 mL of water in 150 mL of glacial acetic acid was maintained at 50° C. while 9.0 grams of iron powder was slowly added. Upon completion of addition, the reaction mixture was cooled to 25° C. where it was stirred for about one hour. After this time the reaction mixture was filtered ,and the filtrate was poured into water. The mixture was then extracted with ethyl acetate. The extract was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to column chromatography using silica gel. Elution was accomplished using methylene chloride. The product-containing fractions were combined and concentrated under reduced pressure, yielding 7.1 grams of 2-fluoro-4-(4-chlorophenylmethoxy)aniline, mp 73°-75° C. The NMR spectrum was consistent with the proposed structure.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
9 g
Type
catalyst
Reaction Step One

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